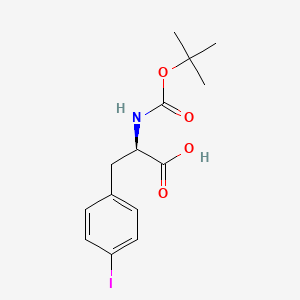
Boc-D-Phe(4-I)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Phe(4-I)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl group is substituted with an iodine atom at the para position. The compound is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus. This protection is crucial for its use in peptide synthesis, as it prevents unwanted reactions at the amino group during the coupling process.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Phe(4-I)-OH typically involves the iodination of Boc-D-phenylalanine. The process begins with the protection of the amino group of D-phenylalanine using a tert-butyloxycarbonyl (Boc) group. The iodination is then carried out using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, in an organic solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the iodination process .
化学反应分析
Types of Reactions: Boc-D-Phe(4-I)-OH undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange reactions using halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Major Products:
Oxidation: Iodate derivatives.
Reduction: Deiodinated phenylalanine derivatives.
Substitution: Halogen-substituted phenylalanine derivatives.
科学研究应用
Chemistry: Boc-D-Phe(4-I)-OH is widely used in peptide synthesis as a building block for the preparation of iodinated peptides. These peptides are valuable in studying protein-protein interactions and enzyme-substrate binding .
Biology: In biological research, iodinated peptides synthesized from this compound are used as probes in imaging studies. The iodine atom serves as a radiolabel for tracking the distribution and localization of peptides in biological systems .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. The iodinated peptides exhibit enhanced binding affinity and specificity towards their targets, making them potential candidates for therapeutic applications .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. The compound’s stability and ease of handling make it a preferred choice for industrial peptide synthesis .
作用机制
The mechanism of action of Boc-D-Phe(4-I)-OH primarily involves its role as a building block in peptide synthesis. The iodine atom in the para position of the phenyl ring enhances the compound’s reactivity and binding affinity. In biological systems, iodinated peptides derived from this compound interact with specific molecular targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions .
相似化合物的比较
Boc-D-Phe-OH: The non-iodinated version of Boc-D-Phe(4-I)-OH.
Boc-D-Phe(4-F)-OH: The fluorinated analog of this compound.
Boc-D-Phe(4-Cl)-OH: The chlorinated analog of this compound.
Comparison: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to its non-iodinated and halogenated analogs, this compound exhibits higher reactivity and binding affinity. The iodine atom also enhances the compound’s radiolabeling potential, making it valuable in imaging studies .
属性
IUPAC Name |
(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZDBGQWRBTHN-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
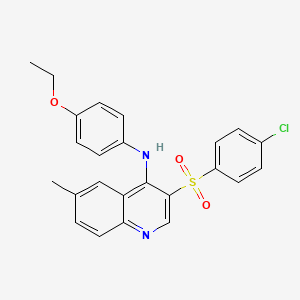

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2660059.png)
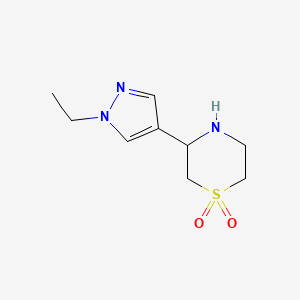
![2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2660061.png)
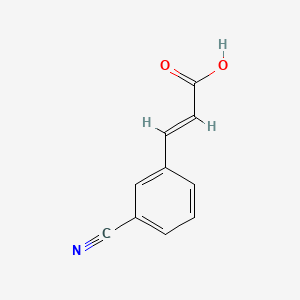
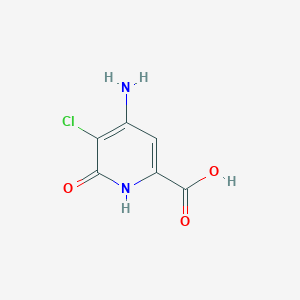
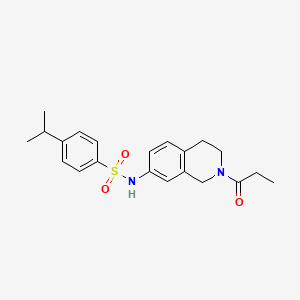
![1-[dibutyl(sulfonato)azaniumyl]butane](/img/structure/B2660066.png)
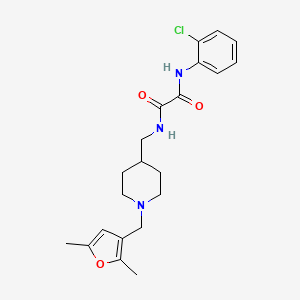
![5-bromo-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2660073.png)
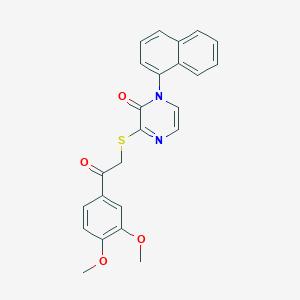
![1-cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine](/img/structure/B2660077.png)
![3-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B2660080.png)
